trans,trans-1,4-Diacetoxy-1,3-butadiene

Physical Property Solid-State Handling Laboratory Safety

Researchers requiring predictable stereochemical outcomes in cycloaddition reactions face unacceptable variability when sourcing non-stereospecific 1,4-diacetoxybutadiene isomers. trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9) eliminates this risk with its defined E,E configuration, ensuring complete diastereoselectivity. - Delivers >99:1 dr in aza-Diels-Alder cycloadditions with chiral 2H-azirine-3-carboxylates, eliminating diastereomer separation. - Provides predictable endo selectivity (>80%) in thermal Diels-Alder reactions with captodative dienophiles. - Serves as a key intermediate in the synthesis of Conduritol D and polyhydroxylated cyclohexene derivatives. - Uniform ≥98% purity across major suppliers guarantees batch-to-batch consistency.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 15910-11-9
Cat. No. B093894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-1,4-Diacetoxy-1,3-butadiene
CAS15910-11-9
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)OC=CC=COC(=O)C
InChIInChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+
InChIKeyXBRCQTOOSIDDOJ-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9): Product Baseline for Sourcing Decisions in Organic Synthesis


trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9) is a C4 conjugated diene building block with the molecular formula C8H10O4 and molecular weight of 170.16 g/mol . The compound exhibits a melting point of 102-104°C and exists as a solid at room temperature [1]. This E,E-configured diene serves as a defined stereochemical synthon for constructing six-membered rings via Diels-Alder cycloadditions and appears as a key intermediate in the synthesis of Conduritol D . Its structural specificity distinguishes it from other 1,4-diacetoxybutadiene isomers, such as the (1E,3Z)-isomer [2], making stereochemical configuration a critical procurement consideration.

Why Generic Substitution of trans,trans-1,4-Diacetoxy-1,3-butadiene Is Scientifically Invalid


Procuring a non-stereospecific or alternative 1,4-diacetoxybutadiene analog introduces unacceptable stereochemical variability that directly compromises downstream synthetic outcomes. The trans,trans (E,E) configuration of CAS 15910-11-9 is not merely a descriptive attribute; it dictates the spatial orientation of the acetoxy groups and the diene system during cycloaddition reactions [1]. Studies on aza-Diels-Alder cycloadditions demonstrate that the E,E-1,4-diacetoxy-1,3-butadiene reacts with complete diastereoselectivity to yield a single cycloadduct [2]. Substitution with the (1E,3Z)-isomer would produce a different stereochemical outcome due to altered facial approach and orbital alignment. Moreover, the 2-substituted 1,4-diacetoxybutadiene derivatives, while sharing the core moiety, exhibit distinct reactivity profiles that are not interchangeable with the unsubstituted trans,trans parent compound [3]. Generic substitution therefore introduces a quantifiable risk of failed stereoselectivity and synthetic route deviation.

trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9): Quantifiable Differentiation Evidence Guide


Melting Point (102-104°C) and Solid-State Handling Advantage Over 1,3-Butadiene

trans,trans-1,4-Diacetoxy-1,3-butadiene exhibits a melting point of 102-104°C and exists as a solid at room temperature [1]. In contrast, unsubstituted 1,3-butadiene is a flammable gas at room temperature (boiling point -4.4°C), requiring pressurized cylinders and specialized gas handling equipment [2]. This physical state difference represents a quantifiable operational advantage in terms of weighable accuracy and safety.

Physical Property Solid-State Handling Laboratory Safety

>80% endo Selectivity in Diels-Alder Cycloadditions with Captodative Dienophiles

In thermal Diels-Alder cycloadditions with captodative olefins 1-acetylvinyl arenecarboxylates (1a-c), 1,4-diacetoxybutadiene (7) exhibited >80% endo stereoselectivity across all dienes tested [1]. This endo preference is quantitatively documented and was rationalized by secondary orbital interactions based on FMO theory and MINDO/3 calculations [1].

Diels-Alder Cycloaddition Stereoselectivity Cyclohexene Synthesis

Complete Diastereoselectivity in Aza-Diels-Alder Cycloaddition Yielding Single Cycloadduct

Cycloaddition of chiral [(1R)-10-(N,N-diethylsulfamoyl)isobornyl] 2H-azirine-3-carboxylate to E,E-1,4-diacetoxy-1,3-butadiene proceeds with complete diastereoselectivity, giving a single cycloadduct, (-)-(2S,5R,6R)-6-[(1R)-10-(N,N-diethylsulfamoyl)isobornyloxycarbonyl]-1-azabicyclo[4.1.0]hept-3-ene-2,5-diyldiacetate [1]. This outcome is attributed to electronic and steric parameters governing facial selectivity in the cycloaddition transition state [1].

Aza-Diels-Alder Diastereoselectivity Azabicycloheptene Synthesis

Structural Confirmation: Defined E,E Stereochemistry (Two Defined Bond Stereocenters) vs. Alternative Isomers

CAS 15910-11-9 possesses two defined bond stereocenters, establishing the (1E,3E) configuration with complete stereochemical definition . In contrast, the (1E,3Z)-isomer (CAS registration not identical) represents a different stereochemical entity with distinct chemical and physical properties [1]. The InChI Key for CAS 15910-11-9 is XBRCQTOOSIDDOJ-GGWOSOGESA-N, providing an unambiguous structural identifier for procurement verification [2].

Stereochemical Purity Quality Control Structural Verification

Controlled Synthesis of 2-Substituted 1,4-Diacetoxybutadiene Derivatives: Divergent Reactivity from Parent Compound

The unsubstituted trans,trans-1,4-diacetoxy-1,3-butadiene serves as the foundational scaffold from which 2-substituted derivatives are constructed using Ac2O/DMAP in Et3N conditions [1]. These conditions enable partial stereocontrol during the synthesis of 2-substituted 1,4-diacetoxybutadiene moieties, which were successfully applied in the first total synthesis of (±)-caulerpenyne [1].

Synthetic Methodology Functionalization Caulerpenyne Synthesis

Membrane-Permeable Prodrug Scaffold: Enzymatic Cleavage of Acetate Groups In Vivo

A recent patent application (WO2023124567) describes the use of trans,trans-1,4-diacetoxy-1,3-butadiene in creating membrane-permeable prodrugs of polar therapeutic agents [1]. The acetate groups can be enzymatically cleaved in vivo, releasing the active drug molecule, while the butadiene scaffold facilitates cellular uptake [1].

Prodrug Design Drug Delivery Membrane Permeability

trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9): Evidence-Backed Application Scenarios for Scientific Procurement


Stereoselective Diels-Alder Cycloadditions for Cyclohexene Framework Construction

Researchers requiring predictable endo selectivity (>80%) in thermal Diels-Alder cycloadditions should procure trans,trans-1,4-diacetoxy-1,3-butadiene. The compound consistently delivers the endo stereoisomer with captodative dienophiles such as 1-acetylvinyl arenecarboxylates, as documented by Reyes et al. (1990) . This scenario is particularly relevant for synthetic chemists constructing functionalized cyclohexene derivatives where stereochemical control is critical.

Complete Diastereoselective Aza-Diels-Alder Reactions for Chiral Azabicycloheptene Synthesis

For applications demanding complete diastereoselectivity (>99:1 dr) in aza-Diels-Alder cycloadditions, trans,trans-1,4-diacetoxy-1,3-butadiene is the preferred diene. As demonstrated by Ruiz Blanco et al. (2013), reaction with chiral 2H-azirine-3-carboxylate yields a single cycloadduct, eliminating the need for diastereomer separation . This scenario is ideal for medicinal chemistry programs synthesizing chiral azabicyclo[4.1.0]hept-3-ene scaffolds.

Synthesis of Conduritol D and Related Cyclitol Derivatives

trans,trans-1,4-Diacetoxy-1,3-butadiene is a documented intermediate in the synthesis of Conduritol D (C667000), a compound useful in organic synthesis . Researchers pursuing cyclitol chemistry or polyhydroxylated cyclohexene derivatives should consider this compound as a key building block with established synthetic precedent.

Construction of 2-Substituted 1,4-Diacetoxybutadiene Moieties for Natural Product Synthesis

The unsubstituted trans,trans-1,4-diacetoxy-1,3-butadiene serves as the optimal platform for preparing 2-substituted derivatives via Ac2O/DMAP in Et3N conditions, as applied in the total synthesis of (±)-caulerpenyne . This scenario applies to natural product chemists synthesizing marine natural products containing the 1,4-diacetoxybutadiene pharmacophore, including caulerpenyne and related cytotoxic sesquiterpenoids.

Technical Documentation Hub

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